(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one
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Overview
Description
(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the reaction of 3-methylphenyl isocyanate with 2-propyl-1,2-benzothiazol-3-one under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or benzothiazolones.
Scientific Research Applications
(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but different functional groups.
2-propyl-1,2-benzothiazol-3-one: Shares the benzothiazolone core but lacks the carbamic acid moiety.
Uniqueness
(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
199173-10-9 |
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Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C8H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-6-3-2-4-7(5-6)9-8(10)11/h3-6H,2,7H2,1H3;2-5,9H,1H3,(H,10,11) |
InChI Key |
BYISJGHRXZJOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.CC1=CC(=CC=C1)NC(=O)O |
Origin of Product |
United States |
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